5-Acetamido-2-nitrobenzoic acid

Vue d'ensemble

Description

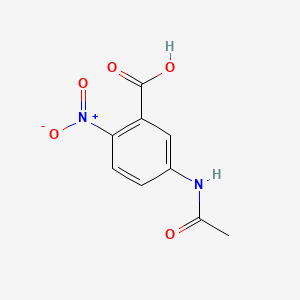

5-Acetamido-2-nitrobenzoic acid: is an aromatic compound with the molecular formula C₉H₈N₂O₅ and a molecular weight of 224.17 g/mol . It is characterized by the presence of an acetamido group at the 5-position and a nitro group at the 2-position on the benzoic acid ring. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrobenzoic acid typically involves the nitration of 5-acetamido benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows: [ \text{C₉H₉NO₃} + \text{HNO₃} \rightarrow \text{C₉H₈N₂O₅} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot synthesis method to streamline the process and reduce the risk associated with intermediate handling . This method enhances efficiency and safety in large-scale production.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group () in 5-Acetamido-2-nitrobenzoic acid can be reduced to an amino group () using reducing agents. Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride (), or iron powder with hydrochloric acid ().

Major Product: 2-Amino-5-nitrobenzoic acid

Substitution Reactions

The aromatic ring in this compound can undergo electrophilic substitution reactions. The nitro group, being electron-withdrawing, directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions: Sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

Reaction type: Electrophilic aromatic substitution.

Hydrolysis Reactions

The acetamido group () in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions: Aqueous hydrochloric acid () or sodium hydroxide ().

Major Products: 2-Amino-5-nitrobenzoic acid and acetic acid.

Preparation Method

The preparation of this compound typically involves the nitration of acetanilide followed by oxidation. Another method involves using m-aminobenzoic acid as a starting material, reacting it with glacial acetic acid and acetic anhydride, followed by the addition of concentrated sulfuric acid and fuming nitric acid .

Oxidation of 5-thio-2-nitrobenzoic acid

Oxidation of 5-thio-2-nitrobenzoic acid with biologically relevant oxidants can yield higher oxidation states of sulfur. Using an aromatic thiol, 5-thio-2-nitrobenzoic acid, biologically-relevant oxidants have been identified .

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

5-Acetamido-2-hydroxy benzoic acid derivatives can be prepared using acylation reactions with anhydride or acyl chloride . Computational tools predict their pharmacokinetics and toxicological properties and analyze their binding affinity with COX-2 receptors .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

5-Acetamido-2-nitrobenzoic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Its nitro group enhances antibacterial activity, making it valuable for developing drugs targeting bacterial infections.

Case Study:

A study highlighted the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds demonstrated significant activity against resistant bacterial strains, indicating the compound's potential in antibiotic development.

Biochemical Research

Enzyme Inhibition Studies:

This compound is widely utilized in enzyme mechanism studies and protein interactions, aiding researchers in understanding biological pathways and developing new therapeutic strategies.

Case Study:

Research involving the enzyme QdtC illustrated how this compound could serve as a substrate for studying N-acetyltransferase activity. This study provided insights into the enzyme's kinetic parameters and its role in metabolic pathways.

Analytical Chemistry

Detection and Quantification:

this compound is employed in developing analytical methods for detecting nitro compounds in environmental samples, which is crucial for pollution monitoring.

Data Table: Analytical Methods Using this compound

Material Science

Polymer Synthesis:

The compound finds applications in creating polymers and coatings with specific properties such as improved thermal stability and resistance to degradation.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties and thermal stability, making them suitable for high-performance applications.

Cosmetic Formulations

Anti-inflammatory Properties:

Recent studies have explored incorporating this compound into skincare products due to its potential anti-inflammatory effects, which can benefit formulations aimed at sensitive skin.

Case Study:

A formulation containing this compound showed reduced irritation and improved skin barrier function in clinical trials, highlighting its utility in cosmetic applications.

The biological activity of this compound is attributed to its acetamido and nitro functional groups, which contribute to its reactivity and interaction with biological systems.

Pharmacological Properties

| Biological Activity | Effect | Model Used | Dose (mg/kg) |

|---|---|---|---|

| Analgesic | Significant pain relief | Swiss mice hot plate test | 4.95 |

| Anti-inflammatory | Reduction in paw edema | Rat carrageenan model | 10 - 50 |

| Antitumor (A549 cells) | Cell growth suppression | MTT assay | 20 |

| Antitumor (Caco-2 cells) | Cell growth suppression | MTT assay | 20 |

Mécanisme D'action

The mechanism of action of 5-Acetamido-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

2-Nitrobenzoic acid: This compound has a nitro group at the 2-position but lacks the acetamido group.

3-Nitrobenzoic acid: Similar to 2-nitrobenzoic acid but with the nitro group at the 3-position.

4-Nitrobenzoic acid: This compound has a nitro group at the 4-position and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 5-Acetamido-2-nitrobenzoic acid is unique due to the presence of both an acetamido group and a nitro group on the benzoic acid ring. This dual functionality imparts distinct chemical properties, making it versatile for various applications in research and industry .

Activité Biologique

5-Acetamido-2-nitrobenzoic acid (5-ANBA) is a compound of significant interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5-ANBA, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈N₂O₅

- Molecular Weight : 224.17 g/mol

- CAS Number : 4368-83-6

- Structure : The compound features an acetamido group and a nitro group attached to a benzoic acid backbone, which contributes to its biological activity.

Analgesic Properties

5-ANBA has been evaluated for its analgesic properties through various in vivo models. Notably, studies have demonstrated that it exhibits significant anti-nociceptive activity. For instance, in a study using the acetic acid-induced writhing test in mice, 5-ANBA showed an effective dose (ED50) of 4.95 mg/kg, indicating its potency compared to traditional analgesics like acetaminophen and acetylsalicylic acid .

Table 1: Comparative Analgesic Activity of 5-ANBA

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 4.95 |

| Acetaminophen | 67.5 |

| Acetylsalicylic acid | 1944 |

Anti-inflammatory Effects

In addition to its analgesic properties, 5-ANBA has demonstrated anti-inflammatory effects. It was effective in reducing edema formation in models such as carrageenan-induced paw edema and croton oil-induced dermatitis in Wistar rats . The compound's ability to inhibit inflammatory responses suggests potential applications in treating conditions characterized by inflammation.

The analgesic effect of 5-ANBA is believed to be mediated through its interaction with cyclooxygenase enzymes (COX). In silico studies have shown that derivatives of 5-ANBA exhibit favorable binding affinities for COX-2 receptors, which are implicated in pain and inflammation pathways . Docking studies have indicated that modifications to the acetamido group enhance selectivity towards COX-2 over COX-1, potentially leading to reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-ANBA and its derivatives:

- In Vivo Analgesic Studies : Research involving the hot plate test confirmed central analgesic activity during both neurogenic and inflammatory phases, further supporting the compound's efficacy as an analgesic agent .

- Toxicological Assessments : Acute toxicity evaluations indicated that 5-ANBA did not induce significant behavioral changes or mortality in tested animals, suggesting a favorable safety profile for further pharmacological development .

- Molecular Docking Studies : Advanced computational techniques have been employed to assess the pharmacokinetics and toxicity risk associated with 5-ANBA derivatives. These studies indicate promising bioavailability and metabolic stability, paving the way for future drug development efforts .

Propriétés

IUPAC Name |

5-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063435 | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-83-6 | |

| Record name | 5-Acetamido-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.